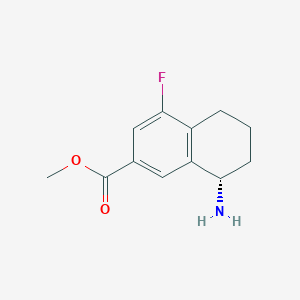
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated naphthalene ring system and an amino group, making it a valuable candidate for research and development in pharmaceuticals and other industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Esterification: The carboxylate ester is formed through esterification reactions using methanol and acid catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines for amination, Selectfluor for fluorination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
科学研究应用
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
Methyl (s)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl (s)-8-amino-4-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Methyl (s)-8-amino-4-bromo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Contains a bromine atom, which may affect its pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of the fluorine atom in Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride imparts unique properties such as increased metabolic stability, enhanced binding affinity to certain targets, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.
属性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC 名称 |
methyl (8S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)7-5-9-8(10(13)6-7)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChI 键 |
DBOHINBPSQWCGX-NSHDSACASA-N |
手性 SMILES |
COC(=O)C1=CC2=C(CCC[C@@H]2N)C(=C1)F |
规范 SMILES |
COC(=O)C1=CC2=C(CCCC2N)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
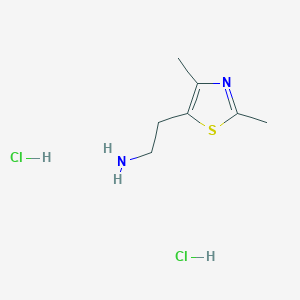
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
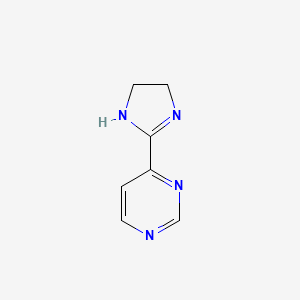
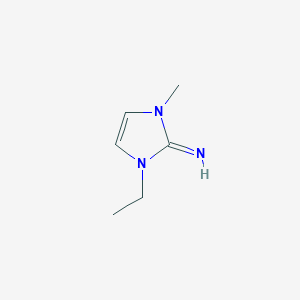
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

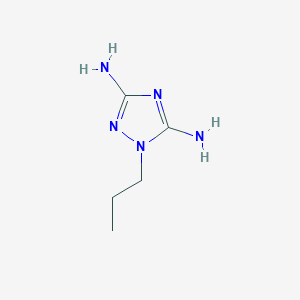
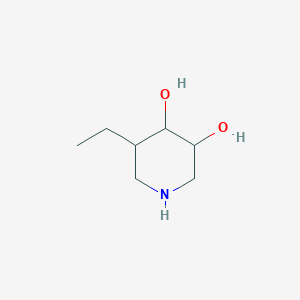

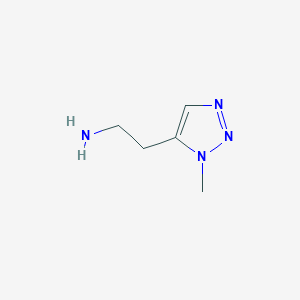
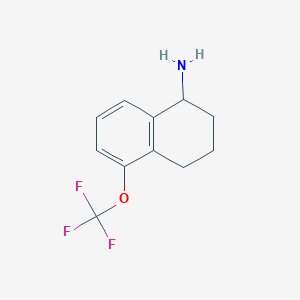
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
